Ketotifen N-Oxide
Overview
Description
Ketotifen N-Oxide is a derivative of ketotifen, a well-known antihistamine and mast cell stabilizer. Ketotifen is primarily used to manage allergic conditions such as asthma, conjunctivitis, and urticaria. The N-oxide form of ketotifen is of interest due to its potential enhanced pharmacological properties and different metabolic pathways compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ketotifen N-Oxide typically involves the oxidation of ketotifen. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids, and organic peroxides. The reaction is generally carried out under mild conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as titanium silicalite can be employed to enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions: Ketotifen N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to ketotifen.
Substitution: N-Oxides can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines, thiols under basic conditions.
Major Products:
Oxidation: Higher oxidized forms of ketotifen.
Reduction: Ketotifen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ketotifen N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study the reactivity of N-oxides.
Medicine: Explored for its enhanced antihistaminic and anti-inflammatory properties compared to ketotifen.
Mechanism of Action
The mechanism of action of Ketotifen N-Oxide involves its interaction with histamine H1 receptors, similar to ketotifen. It blocks the binding of histamine to these receptors, thereby preventing allergic reactions. Additionally, this compound may have a more pronounced effect on stabilizing mast cells and inhibiting the release of inflammatory mediators such as leukotrienes and prostaglandins . The exact molecular targets and pathways are still under investigation, but it is believed that the N-oxide group enhances the compound’s ability to modulate these pathways .
Comparison with Similar Compounds
Ketotifen: The parent compound, primarily used as an antihistamine and mast cell stabilizer.
Norketotifen: A demethylated metabolite of ketotifen with similar antihistaminic properties but less sedative effects.
Cyproheptadine: Another first-generation antihistamine with a similar structure but different pharmacological profile.
Uniqueness of Ketotifen N-Oxide: this compound stands out due to its potential enhanced pharmacological properties and different metabolic pathways. The presence of the N-oxide group may lead to improved efficacy and reduced side effects compared to ketotifen .
Properties
IUPAC Name |
2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAHLWKMNJCURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483612 | |
Record name | Ketotifen N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88456-70-6 | |
Record name | Ketotifen N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ketotifen N-Oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y2QNS3UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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